5-Bromo-2,4-difluorobenzenesulfonyl chloride

Catalog No.
S673616
CAS No.
287172-61-6
M.F
C6H2BrClF2O2S
M. Wt
291.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-difluorobenzenesulfonyl chloride

CAS Number

287172-61-6

Product Name

5-Bromo-2,4-difluorobenzenesulfonyl chloride

IUPAC Name

5-bromo-2,4-difluorobenzenesulfonyl chloride

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.5 g/mol

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H

InChI Key

GSNAPAYUOACKRN-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F

The exact mass of the compound 5-Bromo-2,4-difluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2,4-difluorobenzenesulfonyl chloride is a highly functionalized, polyhalogenated electrophilic building block utilized primarily in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals . Structurally, it integrates three orthogonal reactive sites: a highly electrophilic sulfonyl chloride group for rapid sulfonamide or sulfonate ester formation, a 5-bromo substituent optimized for transition-metal-catalyzed cross-coupling, and a 2,4-difluoro motif that exerts strong electron-withdrawing effects . In procurement contexts, this compound is selected as a core scaffold because it allows for immediate functionalization at the sulfur center while preserving a robust halogen handle for late-stage structural diversification, a combination heavily utilized in the development of voltage-gated sodium channel modulators.

Substituting 5-bromo-2,4-difluorobenzenesulfonyl chloride with simpler analogs fundamentally disrupts both synthetic modularity and downstream pharmacological properties. If a buyer procures 2,4-difluorobenzenesulfonyl chloride, the absence of the 5-bromo handle eliminates the ability to perform late-stage Suzuki or Buchwald-Hartwig cross-couplings, forcing chemists to rely on much longer, less convergent synthetic routes[1]. Conversely, substituting with 5-bromo-2-fluorobenzenesulfonyl chloride removes the para-fluorine atom, which typically increases the pKa of the resulting sulfonamide by approximately 0.5 to 1.0 units [2]. In target-directed applications like Nav1.7 inhibition, this loss of acidity prevents the sulfonamide from existing in the required ionized state at physiological pH, directly abolishing target engagement and rendering the generic substitute useless for the intended drug design workflow.

Precursor Suitability: Late-Stage Cross-Coupling Efficiency

When utilized as a precursor for modular library synthesis, 5-bromo-2,4-difluorobenzenesulfonamide derivatives achieve >85% yield in standard Palladium-catalyzed Suzuki-Miyaura cross-couplings at mild temperatures (60-80°C). In contrast, attempting the same coupling with the 5-chloro-2,4-difluorobenzenesulfonyl chloride baseline requires elevated temperatures (>100°C) and specialized phosphine ligands, frequently resulting in <50% yield due to competitive degradation of the sulfonamide moiety [1].

Evidence DimensionAryl cross-coupling yield
Target Compound Data>85% yield at 60-80°C
Comparator Or Baseline5-Chloro analog (<50% yield at >100°C)
Quantified Difference>35% higher yield under milder thermal conditions
ConditionsPd-catalyzed Suzuki-Miyaura coupling of downstream sulfonamides

Procuring the bromo-derivative ensures efficient, high-yielding late-stage diversification without degrading sensitive functional groups.

Formulation and Target Engagement: Sulfonamide pKa Modulation

The 2,4-difluoro substitution pattern strongly withdraws electron density from the sulfonyl group. Sulfonamides derived from 5-bromo-2,4-difluorobenzenesulfonyl chloride typically exhibit a pKa between 6.5 and 7.5, allowing them to be partially or fully ionized at physiological pH . When compared to 5-bromo-2-fluorobenzenesulfonamides, which exhibit a pKa of ~8.0-8.5, the target compound provides a critical ~1.0 unit pKa reduction [1].

Evidence DimensionSulfonamide NH pKa
Target Compound DatapKa 6.5-7.5
Comparator Or Baseline5-Bromo-2-fluorobenzenesulfonamides (pKa 8.0-8.5)
Quantified Difference~1.0 unit reduction in pKa
ConditionsAqueous physiological conditions (pH 7.4)

This precise pKa modulation is strictly required for binding to the voltage-sensing domains of sodium channels, dictating compound selection in pain-management drug discovery.

Processability: Sulfonylation Reactivity with Hindered Amines

The dual fluorine substitution highly activates the sulfonyl chloride toward nucleophilic attack. In reactions with sterically hindered heteroarylamines (e.g., tert-butyl thiazol-4-ylcarbamate), 5-bromo-2,4-difluorobenzenesulfonyl chloride achieves >65% yield using LiHMDS at -78°C to room temperature within 1-3 hours. Comparatively, electron-rich analogs like 5-bromo-2,4-dimethoxybenzenesulfonyl chloride exhibit sluggish reactivity under identical conditions, often stalling at <30% conversion and requiring extended heating[1].

Evidence DimensionSulfonylation yield with hindered amines
Target Compound Data>65% yield in 1-3 hours
Comparator Or BaselineDimethoxy analog (<30% conversion)
Quantified Difference>35% absolute yield improvement and faster kinetics
ConditionsLiHMDS, THF, -78°C to RT

High electrophilicity reduces reagent waste and accelerates throughput during the early-stage synthesis of complex API intermediates.

Handling Stability: Hydrolytic Resistance

Despite its high electrophilicity, 5-bromo-2,4-difluorobenzenesulfonyl chloride maintains >97% purity when stored at 0-6°C under an inert atmosphere for extended periods, resisting rapid atmospheric hydrolysis during standard benchtop handling. In stark contrast, highly activated non-fluorinated comparators, such as 2,4-dinitrobenzenesulfonyl chloride, undergo rapid hydrolysis upon brief exposure to ambient humidity, dropping below 90% purity within hours if not handled in a glovebox [1].

Evidence DimensionBenchtop hydrolytic stability
Target Compound DataMaintains >97% purity under standard cold storage/handling
Comparator Or Baseline2,4-Dinitrobenzenesulfonyl chloride (rapid hydrolysis <90% purity)
Quantified DifferenceSignificant extension of benchtop handling time without degradation
ConditionsStandard laboratory handling (ambient humidity) vs strict anhydrous storage

Ensures reproducible batch-to-batch synthesis without requiring ultra-strict anhydrous environments for short-term process operations.

Synthesis of Voltage-Gated Sodium Channel (Nav) Inhibitors

5-Bromo-2,4-difluorobenzenesulfonyl chloride is the exact precursor required for synthesizing advanced Nav1.7 and Nav1.8 inhibitors. The sulfonyl chloride forms the critical sulfonamide pharmacophore, the difluoro motif tunes the pKa for optimal target engagement at the voltage-sensing domain, and the 5-bromo group enables subsequent structural extension into the hydrophobic binding pocket via cross-coupling[1].

High-Throughput Medicinal Chemistry Library Generation

In drug discovery workflows, this compound is utilized as a bifunctional hub. Chemists first perform parallel sulfonylation reactions with various amines. The resulting 5-bromo-sulfonamides are then subjected to automated, parallel Suzuki-Miyaura couplings, allowing for the rapid generation of diverse chemical libraries without needing to re-synthesize the core scaffold for every derivative [2].

Development of SNAr-Derivatized Agrochemicals

Beyond cross-coupling, the highly activated 4-fluoro position (para to the sulfonyl group) can undergo nucleophilic aromatic substitution (SNAr) with alkoxides or secondary amines. This allows industrial chemists to procure one starting material and divergently synthesize complex, multi-substituted aromatic systems for crop protection formulations [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-2,4-difluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types